

In-Depth Technical Guide: Physicochemical Properties of Cyclobutane-1,2-dicarboxylic Acid Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *cis*-Cyclobutane-1,2-dicarboxylic acid

Cat. No.: B074924

[Get Quote](#)

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting point characteristics of **cis-cyclobutane-1,2-dicarboxylic acid**, a key physical property for substance identification and purity assessment. This document includes comparative data for its trans isomer, a comprehensive experimental protocol for melting point determination, and a logical diagram illustrating the isomeric relationship.

Core Physicochemical Data

The melting point is a critical parameter for the characterization of crystalline solids. For stereoisomers like cis- and trans-cyclobutane-1,2-dicarboxylic acid, this property is influenced by the spatial arrangement of the carboxyl functional groups, which in turn affects the crystal lattice energy. The cis isomer, with both carboxylic acid groups on the same side of the cyclobutane ring, can engage in intramolecular hydrogen bonding. In contrast, the carboxyl groups in the trans isomer are on opposite sides, favoring intermolecular hydrogen bonding. This structural difference leads to distinct melting points.

Data Presentation: Melting Points of Cyclobutane-1,2-dicarboxylic Acid Isomers

The following table summarizes the experimentally determined melting points for both cis and trans isomers of cyclobutane-1,2-dicarboxylic acid.

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Reported Melting Point (°C)
cis-Cyclobutane-1,2-dicarboxylic acid	1461-94-5	C ₆ H ₈ O ₄	144.13	133-139[1][2]
trans-Cyclobutane-1,2-dicarboxylic acid	1124-13-6	C ₆ H ₈ O ₄	144.13	129-132[3]

Experimental Protocols

Melting Point Determination via the Capillary Method

The capillary method is a standard and widely accepted technique for the accurate determination of a substance's melting point.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Glass capillary tubes (sealed at one end)
- Thermometer (calibrated)
- Sample of the substance (dried and finely powdered)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation:

- Ensure the sample of cyclobutane-1,2-dicarboxylic acid is completely dry, as moisture can act as an impurity and depress the melting point.[4]
- Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.

• Loading the Capillary Tube:

- Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.[4]
- Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end.[4][5]
- The packed sample height should be approximately 2-3 mm.[5]

• Melting Point Measurement:

- Place the loaded capillary tube into the heating block of the melting point apparatus.
- If the approximate melting point is unknown, a preliminary rapid heating run (4-5°C per minute) can be performed to get a rough estimate.[5]
- For an accurate measurement, set the starting temperature to about 15°C below the expected melting point.[4][5]
- Heat the sample at a controlled, slow rate, typically 1-2°C per minute, as the melting point is approached.[5]

• Observation and Recording:

- Observe the sample through the magnifying eyepiece.
- Record the temperature at which the first drop of liquid appears (the onset of melting).[4][5]
- Record the temperature at which the entire solid has transformed into a transparent liquid (the completion of melting).[4][5]

- The recorded melting point should be reported as a range from the onset to the completion of melting.

Mandatory Visualizations

Isomeric Relationship and Synthesis Pathway

The following diagram illustrates the relationship between the cis and trans isomers of cyclobutane-1,2-dicarboxylic acid and a synthetic route to the cis isomer.

Caption: Relationship and synthesis of cyclobutane-1,2-dicarboxylic acid isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. thinksrs.com [thinksrs.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. westlab.com [westlab.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jk-sci.com [jk-sci.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Physicochemical Properties of Cyclobutane-1,2-dicarboxylic Acid Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b074924#cis-cyclobutane-1-2-dicarboxylic-acid-melting-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com